The compound is systematically named 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea according to IUPAC conventions. This nomenclature precisely defines its molecular architecture: a central urea group (–NH–(C=O)–NH–) flanked by two identical phenyl rings substituted at the ortho position (carbon-2) with a 4,5-dihydro-1H-imidazol-2-yl moiety. The "4,5-dihydro" prefix specifies that the imidazole rings are partially saturated, distinguishing them from fully aromatic imidazoles [2] [9].
This compound is commercially and pharmacologically recognized under multiple synonyms and registry identifiers, reflecting its development as a bioactive agent. Key synonyms include Imidocarb (used particularly in veterinary antiprotozoal contexts), NSC51188 (National Service Center identifier), and ZINC6567865 (ZINC database ID). Its diverse nomenclature underscores its interdisciplinary significance [2] [3] [9]. Two distinct CAS Registry Numbers are associated with this compound:
Table 1: Comprehensive Synonym Listing
| Identifier Type | Designation |
|---|---|
| Systematic Name | 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea |
| Common Pharma Name | Imidocarb |
| CAS Registry Numbers | 27885-92-3, 5374-54-9 |
| Research Codes | NSC51188; AKOS015965077; AC-8392 |
| Database IDs | ZINC6567865; DTXSID20328753; CHEMBL427342 |
Structurally related isomers arise from varying the substitution pattern (ortho, meta, para) of the imidazolinyl groups on the phenyl rings. These positional isomers exhibit distinct physicochemical and biological profiles due to electronic and steric variations:
Table 2: Comparative Analysis of Urea-Imidazole Isomers
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer |
|---|---|---|---|
| CAS Number | 5374-54-9 | 27885-92-3 | 2430-90-2 |
| Substitution Pattern | 2,2'-disubstituted | 3,3'-disubstituted | 4,4'-disubstituted |
| Predicted Aqueous Solubility | <1 mg/mL | 15–20 mg/mL (salt) | 5–10 mg/mL |
| Topoisomerase II Inhibition | Low | High | Moderate |
| Kinase Inhibition | Moderate | Low | High |
| Steric Hindrance | Severe | Minimal | Moderate |
The compound exhibits dynamic tautomeric and conformational behavior in solution, primarily driven by:
Experimental Evidence Gaps: While computational studies suggest rich dynamic behavior, empirical data on tautomeric ratios and energy barriers remain limited. Future research requires variable-temperature NMR and X-ray crystallography of solvated forms to quantify these dynamics [2] [4].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: